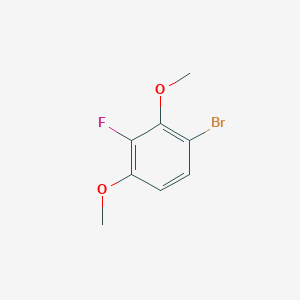

4-Bromo-2-fluoro-1,3-dimethoxybenzene

Vue d'ensemble

Description

“4-Bromo-2-fluoro-1,3-dimethoxybenzene” is a chemical compound with the molecular formula C8H8BrFO2 . It is also known by other names such as “1-Bromo-2,4-dimethoxybenzene”, “4-Bromo-1,3-dimethoxybenzene”, and "4-Bromoresorcinol dimethyl ether" .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using specific software .Applications De Recherche Scientifique

Synthesis and Characterization of Derivatives:

- Sweeney et al. (2018) synthesized 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, a derivative of a similar compound, by reacting commercial 2-fluoro-1,4-dimethoxybenzene with nitric acid, demonstrating its potential in synthesizing novel compounds (Sweeney, McArdle, & Aldabbagh, 2018).

Applications in Electrochemistry and Energy Storage:

- Zhang Qian-y (2014) utilized a similar compound, 4-bromo-2-fluoromethoxybenzene, as a bi-functional electrolyte additive for lithium-ion batteries. This additive demonstrated the potential to provide overcharge protection and fire retardancy without impacting the batteries' normal cycle performance (Zhang Qian-y, 2014).

Involvement in Organic Synthesis and Medicinal Chemistry:

- Qiu et al. (2009) discussed the practical synthesis of 2-Fluoro-4-bromobiphenyl, a compound structurally related to 4-Bromo-2-fluoro-1,3-dimethoxybenzene. This synthesis is significant for manufacturing non-steroidal anti-inflammatory and analgesic materials, showcasing its relevance in pharmaceutical applications (Qiu, Gu, Zhang, & Xu, 2009).

Role in Nucleophilic Aromatic Substitution Reactions:

- Onyido and Hirst (1991) studied the mechanism of SNAr reactions in dimethyl sulphoxide, involving compounds like 1-bromo-2-fluoro-3,5-dinitrobenzenes, closely related to the target compound. This research highlights the role of such compounds in understanding reaction mechanisms in organic chemistry (Onyido & Hirst, 1991).

Advancements in Radiopharmaceutical Chemistry:

- Ermert et al. (2004) compared various methods for preparing 1-bromo-4-[18F]fluorobenzene, a compound with a similar halogenation pattern. Such research is crucial for developing radiopharmaceuticals and understanding fluorination mechanisms in aromatic compounds (Ermert, Hocke, Ludwig, Gail, & Coenen, 2004).

Safety and Hazards

While specific safety and hazard information for “4-Bromo-2-fluoro-1,3-dimethoxybenzene” was not found, it’s important to handle all chemical compounds with care. General precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Mécanisme D'action

Target of Action

The primary target of 4-Bromo-2-fluoro-1,3-dimethoxybenzene is the benzylic position of the benzene ring . The benzylic position is the carbon atom adjacent to the benzene ring, which is particularly reactive due to the resonance stabilization provided by the aromatic ring .

Mode of Action

The compound interacts with its target through a two-step mechanism involving electrophilic aromatic substitution .

In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .

In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring . This reaction can occur via either an SN1 or SN2 pathway, depending on the nature of the benzylic halide .

Biochemical Pathways

The compound’s ability to undergo electrophilic aromatic substitution suggests it could potentially influence a variety of biochemical pathways involving aromatic compounds .

Result of Action

The primary result of the compound’s action is the formation of a substituted benzene ring . This occurs through the removal of a proton from the benzenonium intermediate formed in the first step of the reaction . The exact molecular and cellular effects of this action would depend on the specific biochemical context in which the reaction occurs.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the rate of reaction can vary depending on the presence of other chemical species and the reaction conditions . .

Propriétés

IUPAC Name |

1-bromo-3-fluoro-2,4-dimethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO2/c1-11-6-4-3-5(9)8(12-2)7(6)10/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFJBJBLXZJRUBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Br)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301273712 | |

| Record name | Benzene, 1-bromo-3-fluoro-2,4-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301273712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222547-68-4 | |

| Record name | Benzene, 1-bromo-3-fluoro-2,4-dimethoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=222547-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-bromo-3-fluoro-2,4-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301273712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Phenoxycarbonyl)amino]acetic acid](/img/structure/B3040557.png)

![5-Nitro-2-[4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B3040565.png)

![2-[(2-Fluoroanilino)carbonyl]-7-nitro-5-(trifluoromethyl)-1,3-benzothiazol-3-ium-3-olate](/img/structure/B3040568.png)

![N1-(2-methoxyphenyl)-2-{[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide](/img/structure/B3040570.png)

![N1-(4-fluorophenyl)-2-{[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide](/img/structure/B3040571.png)

![N1-(2,6-dimethylphenyl)-2,2-dichloro-2-[3,5-di(trifluoromethyl)anilino]acetamide](/img/structure/B3040575.png)

![N1-[2-(4-chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)phenyl]-2,3,3-trichloroacrylamide](/img/structure/B3040578.png)